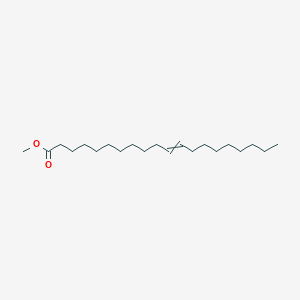

(Z)-Methyl icos-11-enoate

Description

Methyl cis-11-eicosenoate has been reported in Pringlea antiscorbutica, Cardiospermum halicacabum, and other organisms with data available.

Properties

IUPAC Name |

methyl (Z)-icos-11-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11H,3-9,12-20H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKMRGOHCLRTLZ-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-09-2 | |

| Record name | cis-11-Eicosenoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cis-icos-11-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of Gondoic Acid Methyl Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of gondoic acid (cis-11-eicosenoic acid), a monounsaturated omega-9 fatty acid, and its conversion to gondoic acid methyl ester for analytical purposes. This document is intended for researchers, scientists, and drug development professionals interested in lipid metabolism and the production of specialty fatty acids.

Introduction to Gondoic Acid

Gondoic acid (20:1 n-9) is a long-chain monounsaturated fatty acid found in various plant oils, notably Camelina sativa, and in trace amounts in some animal tissues. Its unique properties make it a molecule of interest for various applications, including as a precursor for biofuels and in the formulation of cosmetics and pharmaceuticals. Understanding its biosynthesis is crucial for harnessing its potential through metabolic engineering and for studying its physiological roles.

The Core Biosynthetic Pathway of Gondoic Acid

The de novo synthesis of fatty acids in most organisms culminates in the production of palmitic acid (16:0). The biosynthesis of gondoic acid is an extension of this central pathway, primarily involving the elongation of oleic acid (18:1 n-9). This process occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs in mammals, and Fatty Acid Elongase 1 or FAE1 in plants).

The key reaction is the two-carbon extension of oleoyl-CoA, utilizing malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.

Key Enzymes in Gondoic Acid Biosynthesis

In Mammals: The primary enzyme implicated in the elongation of oleic acid to gondoic acid is Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) . ELOVL5 exhibits substrate specificity for a range of C18-C20 monounsaturated and polyunsaturated fatty acids. While other elongases like ELOVL6 are primarily involved in the elongation of saturated and monounsaturated fatty acids up to C18, ELOVL5 is capable of extending C18 fatty acids to C20 and beyond.

In Plants: In oilseed crops such as Camelina sativa, the elongation of oleic acid to produce gondoic acid and erucic acid (22:1 n-9) is catalyzed by Fatty Acid Elongase 1 (FAE1) , which is a β-ketoacyl-CoA synthase (KCS)[1]. The substrate specificity of FAE1 can vary between plant species and even between different isoforms within the same plant[2].

Visualizing the Biosynthetic Pathway

The following diagram illustrates the core pathway for the biosynthesis of gondoic acid from oleic acid.

Figure 1: Biosynthetic pathway of gondoic acid from oleoyl-CoA.

Quantitative Data on Gondoic Acid Biosynthesis

Precise kinetic parameters for the elongation of oleic acid to gondoic acid are not extensively documented in the literature. However, data from related fatty acid elongation reactions can provide valuable insights into the efficiency of this process. The following table summarizes representative quantitative data for fatty acid elongase activity.

| Enzyme Source | Substrate | Product(s) | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Bovine Meibomian Gland Microsomes | Malonyl-CoA | Elongated Fatty Acids | 52 | 340 | [3] |

| Bovine Meibomian Gland Microsomes | NADPH | Elongated Fatty Acids | 11 | 340 | [3] |

| Rat Brain Microsomes | Palmitoyl-CoA | C18 Fatty Acids | 8.0 | - | [4] |

| Rat Brain Microsomes | Stearoyl-CoA | C20, C22, C24 Fatty Acids | 7.2 | - | [4] |

| Rat Liver Microsomes | γ-Linolenoyl-CoA (18:3 n-6) | Elongated Products | - | ~3000-5000 (nmol/mg/20 min) | [5] |

Note: The Vmax for rat liver microsomes is presented in different units as reported in the source.

Experimental Protocols

In Vitro Fatty Acid Elongase Activity Assay (Microsomal Fraction)

This protocol is adapted from established methods for measuring fatty acid elongase activity in liver microsomes[4][5].

Objective: To quantify the conversion of a fatty acyl-CoA substrate (e.g., oleoyl-CoA) to its elongated product by microsomal enzymes.

Materials:

-

Liver tissue (e.g., from rat or mouse)

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Reaction buffer (100 mM Potassium Phosphate, pH 6.5)

-

Substrates:

-

Fatty acyl-CoA (e.g., Oleoyl-CoA)

-

[14C]Malonyl-CoA (radiolabeled)

-

NADPH

-

-

Cofactors and other reagents:

-

ATP

-

CoA

-

MgCl2

-

Bovine Serum Albumin (fatty acid-free)

-

-

Stop solution (e.g., 5 M KOH in 10% methanol)

-

Hexane

-

Scintillation cocktail

Procedure:

-

Microsome Preparation:

-

Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Elongase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl2, NADPH, and fatty acid-free BSA.

-

Add the fatty acyl-CoA substrate (e.g., oleoyl-CoA).

-

Initiate the reaction by adding the microsomal protein preparation and [14C]malonyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

-

Termination and Extraction:

-

Stop the reaction by adding the stop solution (KOH/methanol).

-

Saponify the lipids by heating at 65°C for 1 hour.

-

Acidify the reaction mixture with HCl.

-

Extract the fatty acids with hexane.

-

Transfer the hexane (upper) phase to a scintillation vial.

-

-

Quantification:

-

Evaporate the hexane and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of malonyl-CoA incorporated into fatty acids based on the specific activity of the radiolabeled substrate.

-

Figure 2: General workflow for an in vitro fatty acid elongase assay.

Synthesis and Analysis of Gondoic Acid Methyl Ester

The term "biosynthesis of gondoic acid methyl ester" is most accurately interpreted in the context of laboratory analysis, as fatty acids are not typically stored as methyl esters in biological systems. The methyl ester form is created for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatility and stability.

Objective: To convert gondoic acid (and other fatty acids in a sample) to its methyl ester for quantitative analysis.

Materials:

-

Lipid extract containing gondoic acid

-

Methanol

-

Acid catalyst (e.g., BF3 in methanol, or acetyl chloride)

-

Hexane or other non-polar solvent

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure (Acid-Catalyzed Methylation):

-

Lipid Extraction: Extract total lipids from the biological sample using a standard method (e.g., Folch or Bligh-Dyer).

-

Transesterification:

-

To the dried lipid extract, add a solution of 14% boron trifluoride (BF3) in methanol.

-

Heat the mixture in a sealed tube at 100°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Extraction of FAMEs:

-

Add hexane and a saturated NaCl solution to the reaction tube and vortex thoroughly.

-

Allow the phases to separate and carefully collect the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs).

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS.

-

Use a temperature program that allows for the separation of different FAMEs based on their chain length and degree of unsaturation.

-

Identify gondoic acid methyl ester by its retention time and mass spectrum compared to a known standard.

-

Quantify the amount of gondoic acid methyl ester using an internal standard.

-

Conclusion

The biosynthesis of gondoic acid is a specialized elongation pathway branching from the central fatty acid metabolism. The key enzymes, ELOVL5 in mammals and FAE1 in plants, catalyze the two-carbon extension of oleic acid. While the direct in vivo synthesis of gondoic acid methyl ester is not a known metabolic pathway, its chemical synthesis is a critical step for the accurate quantification of gondoic acid in biological samples. The protocols and data presented in this guide provide a foundation for researchers to further investigate the roles of gondoic acid and the enzymes involved in its production. Further research is needed to fully elucidate the specific kinetic parameters of the enzymes responsible for gondoic acid synthesis in various organisms.

References

- 1. Born of frustration: the emergence of Camelina sativa as a platform for lipid biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificities of fatty acid elongase BnaA.FAE1 and BnaC.FAE1 from rapeseed (Brassica napus L.) [jouroilcrops.cn]

- 3. Fatty acid chain elongation by microsomal enzymes from the bovine meibomian gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elongation of fatty acids by microsomal fractions from the brain of the developing rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of (Z)-Methyl Icos-11-enoate in Plant Biology: A Technical Overview

Abstract

(Z)-Methyl icos-11-enoate, a C21 fatty acid methyl ester, is a naturally occurring compound identified in a select number of plant species. Despite its documented presence, its specific biological role within plants remains largely uncharted territory in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge on this compound, placing it within the broader and better-understood context of its parent compound, gondoic acid ((Z)-icos-11-enoic acid), and the functional significance of very-long-chain fatty acids (VLCFAs) in plant development and stress responses. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this molecule, acknowledging the significant gaps in current research that present opportunities for future investigation.

Introduction to this compound

This compound is the methyl ester of (Z)-icos-11-enoic acid, more commonly known as gondoic acid. It is classified as a monounsaturated very-long-chain fatty acid (VLCFA) methyl ester. While its physiological functions in plants are not well-defined, its chemical nature suggests potential involvement in lipid metabolism, membrane structure, or as a signaling molecule precursor.

Chemical Profile:

-

Systematic Name: this compound

-

Common Synonyms: Methyl gondoate, Methyl cis-11-eicosenoate

-

Molecular Formula: C₂₁H₄₀O₂

-

Molecular Weight: 324.5 g/mol

-

CAS Number: 2390-09-2

Occurrence in the Plant Kingdom

The presence of this compound in the plant kingdom is not widespread, with reports primarily identifying it in a few specific species. Its parent fatty acid, gondoic acid, is more commonly reported in seed oils.

| Plant Species | Family | Tissue/Organ | Compound Reported | Concentration/Notes |

| Pringlea antiscorbutica (Kerguelen Cabbage) | Brassicaceae | Leaves | This compound, Gondoic acid | Identified as a component of leaf lipids.[1][2][3] |

| Cardiospermum halicacabum (Balloon Vine) | Sapindaceae | Seed Oil | This compound, Gondoic acid | Gondoic acid is a major fatty acid, reaching up to 42% of total fatty acids in the seed oil.[1][2][4] |

| Consolida regalis (Forking Larkspur) | Ranunculaceae | Seed Oil | This compound, Gondoic acid | Gondoic acid is a notable component of the seed oil.[1][2] |

| Jojoba (Simmondsia chinensis) | Simmondsiaceae | Seed Oil | Gondoic Acid | A primary constituent of the liquid wax esters in jojoba oil.[5][6] |

Inferred Biological Roles and Broader Context

Due to the lack of direct research on the function of this compound in plants, its potential roles must be inferred from the known functions of its parent fatty acid and the broader class of VLCFAs.

Precursor for Erucic Acid Biosynthesis

In higher plants, particularly in the Brassicaceae family, gondoic acid (C20:1) serves as a direct precursor to erucic acid (C22:1) through the fatty acid elongation (FAE) pathway.[7] This pathway is crucial for the production of storage lipids in seeds. The methylation of gondoic acid to form this compound could represent a transient step in metabolism or a separate functional modification.

References

- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gondoic acid | CymitQuimica [cymitquimica.com]

- 3. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 11-Eicosenoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Gondoic Acid Methyl Ester: A Technical Guide for Researchers

Introduction

Gondoic acid methyl ester, a monounsaturated omega-9 fatty acid methyl ester, is a compound of increasing interest in various scientific fields, including biochemistry, materials science, and drug development.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological significance, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Gondoic acid methyl ester is chemically identified as Methyl (11Z)-11-Icosenoate.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2390-09-2 | [1][2] |

| Molecular Formula | C21H40O2 | [1][2] |

| Molecular Weight | 324.54 g/mol | [1][2] |

| Synonyms | Methyl (11Z)-11-Icosenoate, Methyl cis-11-eicosenoate, Gondolic Acid Methyl Ester | [1][2] |

| Density | 0.871 g/cm³ | [2] |

| Boiling Point | 394.3°C at 760 mmHg | [2] |

| Flash Point | 87.1°C | [2] |

| Refractive Index | 1.455 | [2] |

| Storage Temperature | -20°C | [2] |

| Purity | ≥98% | [2] |

Biological Significance and Potential Applications

Gondoic acid methyl ester is found in various natural sources, including jojoba oil.[2] In biochemical research, it is noted for its influence on cellular processes and its potential to be incorporated into biological membranes, which could alter membrane fluidity and the function of membrane-bound proteins.[1]

Studies have indicated that Gondoic acid methyl ester can trigger the immune system and stimulate the production of inflammatory metabolites.[3] This suggests a potential role in immunomodulatory research and drug development. Furthermore, its parent compound, gondoic acid, has been shown to exert anti-inflammatory effects by inhibiting the PKCθ/ERK/STAT3 signaling pathway.[4] As a methyl ester, Gondoic acid methyl ester serves as a versatile precursor for the synthesis of more complex, biologically active lipids.[1] Its applications extend to being a raw material in the production of detergents, cosmetics, and advanced lubricants.[2]

Experimental Protocols

Synthesis of Gondoic Acid Methyl Ester via Fischer Esterification

This protocol describes the direct esterification of gondoic acid to yield Gondoic acid methyl ester.

Materials:

-

Gondoic acid (cis-11-Eicosenoic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene

-

5% aqueous Sodium Carbonate (Na₂CO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve gondoic acid in an excess of anhydrous methanol in a round-bottom flask. A typical molar ratio is 1:20 (gondoic acid to methanol).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution (approximately 1-2% of the methanol volume).

-

Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, most of the methanol is removed using a rotary evaporator.

-

The residue is diluted with water and transferred to a separatory funnel.

-

Extract the aqueous phase three times with benzene.

-

Combine the organic extracts and wash successively with water, 5% aqueous sodium carbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude Gondoic acid methyl ester.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Analysis of Gondoic Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of Gondoic acid methyl ester.

Instrumentation and Columns:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is suitable for the separation of fatty acid methyl esters.

Sample Preparation:

-

Ensure the Gondoic acid methyl ester sample is dissolved in a volatile organic solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the detector (typically 1-100 ng/µL).

-

If derivatization from gondoic acid is performed, follow the synthesis protocol and dissolve the final product in the appropriate solvent.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 20:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 250°C at a rate of 10°C/min

-

Hold at 250°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 50-500

Data Analysis:

-

The retention time of the Gondoic acid methyl ester peak is used for identification by comparison with a known standard.

-

The mass spectrum is characterized by a molecular ion peak (M⁺) at m/z 324.5 and a characteristic fragmentation pattern for fatty acid methyl esters.

Visualizations

Caption: Experimental workflow for the synthesis and analysis of Gondoic acid methyl ester.

Caption: Hypothesized signaling pathway for the anti-inflammatory action of Gondoic acid methyl ester, based on the known activity of its parent compound.

References

Health Effects of Dietary Gondoic Acid Methyl Ester: A Technical Guide

Abstract

Gondoic acid methyl ester, the methyl ester of cis-11-eicosenoic acid, is a monounsaturated omega-9 fatty acid derivative found in various plant oils. While its industrial applications are well-documented, research into its specific health effects following dietary intake is limited. This technical guide synthesizes the available preclinical data, primarily focusing on the biological activities of its parent compound, gondoic acid. Evidence suggests that gondoic acid possesses anti-inflammatory properties, notably through the modulation of the PKCθ/ERK/STAT3 signaling pathway in liver macrophages. This document provides a detailed overview of the current understanding of its metabolism, physiological effects, and the experimental protocols used to elucidate these properties. All quantitative data from key studies are presented in tabular format, and relevant biological pathways and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential therapeutic applications of gondoic acid and its derivatives.

Introduction

Gondoic acid (cis-11-eicosenoic acid) is an omega-9 monounsaturated fatty acid present in various plant sources, including jojoba oil.[1][2] Its methyl ester, gondoic acid methyl ester, is primarily recognized for its use in the cosmetic, detergent, and lubricant industries.[3] However, the biological activities of fatty acids and their derivatives have garnered significant scientific interest for their potential roles in health and disease.

This whitepaper focuses on the health effects of dietary gondoic acid methyl ester. It is important to note that the majority of the available research has been conducted on the free fatty acid form, gondoic acid, in in vitro settings. Direct studies on the metabolic fate and physiological consequences of dietary gondoic acid methyl ester are not extensively available. Therefore, this guide extrapolates potential health effects based on the known activities of gondoic acid, with the caveat that esterification may influence its bioavailability and metabolism.

Metabolism and Physiological Roles

Metabolism of Fatty Acid Methyl Esters

Fatty acid methyl esters (FAMEs) are produced through the transesterification of fats and oils with methanol.[4][5] In the context of dietary intake, it is presumed that FAMEs would undergo hydrolysis by lipases in the gastrointestinal tract, releasing the free fatty acid (gondoic acid) and methanol. The free fatty acid would then be absorbed and enter into fatty acid metabolism pathways.[6]

Known Physiological Roles of Gondoic Acid

Gondoic acid is recognized for its role in maintaining the structure and function of cell membranes.[7] Imbalances in gondoic acid levels have been correlated with certain health conditions, although the causal relationships remain to be fully elucidated.[7]

Anti-inflammatory Effects of Gondoic Acid

The most significant body of evidence for the health effects of gondoic acid lies in its anti-inflammatory properties. A key study has demonstrated that gondoic acid can alleviate inflammation in Kupffer cells, the resident macrophages of the liver.[8]

Inhibition of Pro-inflammatory Mediators

In an in vitro model using lipopolysaccharide (LPS)-stimulated Kupffer cells, gondoic acid was shown to significantly inhibit the expression of pro-inflammatory factors.[8] This suggests a potential role for gondoic acid in mitigating inflammatory responses in the liver.

Reduction of Oxidative Stress

The same study found that gondoic acid reduced the levels of reactive oxygen species (ROS) stimulated by LPS and enhanced the expression of antioxidant genes.[8] This indicates that gondoic acid may also exert its anti-inflammatory effects through the modulation of oxidative stress.

Modulation of the PKCθ/ERK/STAT3 Signaling Pathway

The anti-inflammatory action of gondoic acid has been attributed to its ability to block the PKCθ/ERK/STAT3 signaling pathway, which is activated by LPS.[8][9] This pathway is a critical regulator of inflammatory responses in immune cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the primary study on the anti-inflammatory effects of gondoic acid. It is important to reiterate that this data is from an in vitro study using gondoic acid, not gondoic acid methyl ester.

| Parameter | Cell Type | Treatment | Key Findings | Reference |

| Pro-inflammatory Factor Expression | Kupffer Cells | Gondoic Acid + LPS | Significant inhibition of expression | [8] |

| Reactive Oxygen Species (ROS) Levels | Kupffer Cells | Gondoic Acid + LPS | Reduction in LPS-stimulated ROS levels | [8] |

| Antioxidant Gene Expression | Kupffer Cells | Gondoic Acid + LPS | Enhanced expression | [8] |

| PKCθ/ERK/STAT3 Signaling | Kupffer Cells | Gondoic Acid + LPS | Blockade of the signaling pathway | [8] |

| Pro-inflammatory Cytokine Levels (NLRP3, IL-1β, IL-1α, IL-6) | Kupffer Cells | 100 µM Gondoic Acid (10-28 hours) + LPS | Inhibition of levels | [3] |

| Pro-inflammatory Enzyme Levels (COX2, iNOS) | Kupffer Cells | 100 µM Gondoic Acid + LPS | Inhibition of levels | [3] |

| Signaling Protein Phosphorylation (PKCθ, P-ERK, P-STAT3) | Kupffer Cells | 100 µM Gondoic Acid + LPS | Inhibition of phosphorylation | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of gondoic acid's anti-inflammatory effects. These protocols are based on established methods for studying inflammation in Kupffer cells.

Kupffer Cell Isolation and Culture

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Perfusion: The liver is perfused with a collagenase solution to digest the extracellular matrix.

-

Cell Isolation: The digested liver is then processed to create a single-cell suspension. Kupffer cells are isolated from this suspension using density gradient centrifugation.

-

Culture: Isolated Kupffer cells are plated in appropriate culture media (e.g., RPMI-1640 supplemented with fetal bovine serum) and allowed to adhere.[10][11]

LPS-Induced Inflammation Model

-

Cell Seeding: Purified Kupffer cells are seeded in multi-well plates.

-

Treatment: Cells are pre-treated with varying concentrations of gondoic acid for a specified period (e.g., 2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[12]

-

Incubation: The cells are incubated for a set time (e.g., 6-24 hours) to allow for the expression and release of inflammatory mediators.

Measurement of Reactive Oxygen Species (ROS)

-

Probe Incubation: After treatment and stimulation, the culture medium is replaced with a medium containing a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Incubation: Cells are incubated with the probe for a specified time (e.g., 30 minutes) in the dark.

-

Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[13]

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (PKCθ, phosphorylated-ERK, phosphorylated-STAT3) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.[11][14]

Visualizations

Signaling Pathway Diagram

Caption: Gondoic Acid's Inhibition of the LPS-induced PKCθ/ERK/STAT3 Signaling Pathway.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. cis-11-Eicosenoic acid | C20H38O2 | CID 5282768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chronic ethanol feeding increases activation of NADPH oxidase by lipopolysaccharide in rat Kupffer cells: role of increased reactive oxygen in LPS-stimulated ERK1/2 activation and TNF-α production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. regi.com [regi.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Kupffer Cell Protein Isolation and Detection by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Production of reactive oxygen species and expression of inducible nitric oxide synthase in rat isolated Kupffer cells stimulated by Leptospira interrogans and Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Degradation Pathways of (Z)-Methyl Icos-11-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core degradation pathways of (Z)-Methyl icos-11-enoate, a monounsaturated long-chain fatty acid methyl ester. The degradation of this compound is a critical aspect of its metabolism and has implications for its biological activity and potential therapeutic applications. This document outlines the primary enzymatic and abiotic reactions involved, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic processes.

Core Degradation Pathways

The degradation of this compound proceeds through a two-stage process:

-

De-esterification: The initial step involves the cleavage of the methyl ester bond to yield (Z)-icos-11-enoic acid and methanol. This reaction can occur through both enzymatic and abiotic mechanisms.

-

Beta-Oxidation: The resulting (Z)-icos-11-enoic acid is then catabolized through the peroxisomal β-oxidation pathway, a cyclical process that sequentially shortens the fatty acid chain.

De-esterification: Hydrolysis of the Methyl Ester

The conversion of this compound to its corresponding free fatty acid, (Z)-icos-11-enoic acid, is a hydrolytic reaction.

-

Enzymatic Hydrolysis: This process is primarily catalyzed by lipases and esterases. These enzymes exhibit broad substrate specificity and are capable of hydrolyzing a wide range of fatty acid esters. The reaction is a critical first step in the metabolic utilization of fatty acid methyl esters.

-

Abiotic Hydrolysis: Under certain physiological conditions, the ester bond can undergo non-enzymatic hydrolysis. This process is generally slower than enzymatic hydrolysis and is dependent on factors such as pH and temperature.

Peroxisomal Beta-Oxidation of (Z)-Icos-11-enoic Acid

Due to its chain length (C20), the beta-oxidation of (Z)-icos-11-enoic acid is preferentially carried out in peroxisomes. Peroxisomes are specialized in the catabolism of very-long-chain fatty acids, branched-chain fatty acids, and other lipids that are poor substrates for mitochondrial beta-oxidation.

The peroxisomal β-oxidation of this monounsaturated fatty acid involves a cycle of four enzymatic reactions, with an additional step required to handle the cis-double bond at position 11.

The core steps are:

-

Acyl-CoA Synthesis: (Z)-Icos-11-enoic acid is first activated to its coenzyme A (CoA) thioester, (Z)-Icos-11-enoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS). This reaction requires ATP.

-

Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α and β carbons (C2 and C3), yielding trans-Δ², cis-Δ¹¹-icosadienoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H₂O₂).

-

Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, resulting in 3-hydroxy-cis-Δ¹¹-icosenoyl-CoA.

-

Dehydrogenation: 3-Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at C3 to a keto group, forming 3-keto-cis-Δ¹¹-icosenoyl-CoA. This step uses NAD⁺ as a cofactor.

-

Thiolytic Cleavage: 3-Ketoacyl-CoA thiolase cleaves the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a shortened fatty acyl-CoA, now cis-Δ⁹-octadecenoyl-CoA (oleoyl-CoA).

This cycle repeats, shortening the fatty acid chain by two carbons in each round. When the cis-double bond reaches the Δ³ position, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then re-enter the main β-oxidation spiral.

Quantitative Data on Degradation

Specific kinetic data for the degradation of this compound is limited in the current literature. However, data from analogous substrates can provide valuable insights into the potential rates of these reactions.

Table 1: Lipase-Catalyzed Hydrolysis of Fatty Acid Esters (Analogous Substrates)

| Enzyme Source | Substrate | Km (M) | kcat (s⁻¹) | Reference |

| Candida rugosa lipase | Olive Oil (triglycerides) | 0.717 | 1.12 (μmol/min/mg) | [1] |

| Immobilized Candida antarctica Lipase B | Methyl Ricinoleate | - | - | [This study reported a maximum conversion of 98.5% at 60°C after 6 hours, following a first-order reversible kinetic model.] |

Table 2: Kinetic Parameters of Peroxisomal Beta-Oxidation Enzymes (General Substrates)

| Enzyme | Substrate (Acyl-CoA) | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Acyl-CoA Oxidase | Palmitoyl-CoA (C16:0) | Rat Liver | 10-20 | 20-50 | [General literature values, specific citation for these exact values not found] |

| Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | Rat Liver | - | - | [Activity decreases with increasing chain length.] |

| 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA (various) | General | - | - | [Broad chain-length specificity.] |

Note: The presented data for beta-oxidation enzymes are for general substrates and may not accurately reflect the kinetics with (Z)-Icos-11-enoyl-CoA and its subsequent intermediates. Further research is required to determine the specific kinetic parameters for these reactions.

Experimental Protocols

Analysis of this compound and its Degradation Products by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes a common method for the quantitative analysis of fatty acid methyl esters.

I. Sample Preparation (Transesterification)

-

Lipid Extraction (if necessary): For biological samples, extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v).

-

Saponification and Methylation: a. To the extracted lipid sample (or a known amount of this compound standard), add 2 mL of 0.5 M NaOH in methanol. b. Heat the mixture at 100°C for 5-10 minutes. c. Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. d. Heat again at 100°C for 5-10 minutes. e. Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex thoroughly and centrifuge to separate the phases. g. Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.

II. GC-FID Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as a DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for FAME analysis.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp 1: Increase to 240°C at 4°C/min.

-

Hold at 240°C for 10 minutes.

-

-

Detector: FID at 260°C.

-

Injection Volume: 1 µL.

III. Quantification

-

Prepare a calibration curve using standards of this compound of known concentrations.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration based on the calibration curve. An internal standard (e.g., methyl heptadecanoate) can be used for improved accuracy.

Assay for Peroxisomal Beta-Oxidation of (Z)-Icos-11-enoic Acid

This protocol outlines a method to measure the rate of peroxisomal beta-oxidation using radiolabeled substrate.

I. Materials

-

[1-¹⁴C]-(Z)-Icos-11-enoic acid (custom synthesis may be required).

-

Cultured cells (e.g., fibroblasts, hepatocytes).

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing digitonin for cell permeabilization).

-

Cofactors: ATP, CoA, NAD⁺, FAD.

-

Scintillation cocktail and vials.

-

Trichloroacetic acid (TCA).

II. Procedure

-

Cell Culture and Harvest: Culture cells to confluency. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Cell Permeabilization: Resuspend the cell pellet in the reaction buffer containing a low concentration of digitonin to selectively permeabilize the plasma membrane while leaving organellar membranes intact.

-

Reaction Initiation: Add the reaction mixture containing ATP, CoA, NAD⁺, FAD, and the radiolabeled substrate, [1-¹⁴C]-(Z)-Icos-11-enoic acid, to the permeabilized cells.

-

Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 10% (w/v) TCA.

-

Separation of Products: Centrifuge the samples to pellet the precipitated protein. The supernatant contains the acid-soluble products of β-oxidation (acetyl-CoA).

-

Scintillation Counting: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis

-

The rate of β-oxidation is determined by the rate of production of ¹⁴C-labeled acid-soluble products.

-

Results are typically expressed as nmol of substrate oxidized per minute per milligram of protein.

Visualizations of Pathways and Workflows

References

Methodological & Application

Application Note and Protocol: Synthesis of (Z)-Methyl icos-11-enoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Methyl icos-11-enoate, a derivative of (Z)-11-icosenoic acid (also known as gondoic acid), is a long-chain monounsaturated fatty acid methyl ester (FAME).[1][2] FAMEs are significant in various research and industrial applications, including their use as biofuels, lubricants, and as standards in analytical chemistry. In the pharmaceutical and drug development sectors, specific fatty acid esters are utilized as excipients, in drug delivery systems, and as bioactive molecules themselves.

This document provides a detailed protocol for the synthesis of this compound from (Z)-11-icosenoic acid via the Fischer esterification reaction. The Fischer esterification is a classic and widely used method for converting carboxylic acids and alcohols into esters in the presence of an acid catalyst.[3][4][5] The reaction is an equilibrium process, and strategies to drive it towards the product, such as using an excess of the alcohol and removing water, are often employed.[4][5][6]

Materials and Reagents

-

(Z)-11-Icosenoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and drying

-

TLC plates (silica gel) and developing chamber

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Experimental Protocol

This protocol outlines the synthesis of this compound via Fischer esterification.

Reaction Setup

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-11-icosenoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., a 0.33 M solution).[6] The large excess of methanol acts as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.[5][6]

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid) to the stirring solution.[7][8]

-

Attach a reflux condenser to the flask and ensure that cooling water is flowing through the condenser.[3][7][8]

-

Place the reaction apparatus in a heating mantle and heat the mixture to a gentle reflux with continuous stirring.[3][6] The reaction temperature is typically the boiling point of the alcohol, which is around 65°C for methanol.

Reaction Monitoring

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material ((Z)-11-icosenoic acid).

-

The reaction is considered complete when the spot corresponding to the starting carboxylic acid has disappeared or its intensity is significantly diminished.

Work-up and Extraction

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[6]

-

Pour the reaction mixture into a separatory funnel containing deionized water.[7][8]

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (e.g., 2 x 50 mL).[6]

-

Combine the organic layers and wash them sequentially with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with saturated sodium chloride (brine) to remove any remaining water-soluble impurities.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[6][9]

Purification and Characterization

-

Remove the solvent from the dried organic phase using a rotary evaporator to yield the crude this compound.

-

For higher purity, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[10]

-

The identity and purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][11] The presence of this compound can be confirmed by its characteristic mass spectrum and retention time.[11]

Data Presentation

Quantitative data from the synthesis should be summarized for clear comparison. Below are tables illustrating typical reaction conditions for Fischer esterification of long-chain fatty acids and a hypothetical example of results for the synthesis of this compound.

Table 1: Typical Reaction Conditions for Fischer Esterification of Long-Chain Fatty Acids

| Parameter | Condition | Rationale | Reference |

| Catalyst | Sulfuric Acid, p-TsOH | Strong Brønsted acids are effective catalysts. | [4] |

| Alcohol | Methanol, Ethanol | Used in large excess to shift equilibrium. | [5][6] |

| Temperature | Reflux | Increases reaction rate. | [3][6] |

| Reaction Time | 1 - 24 hours | Dependent on substrate and reaction scale. | [3][9] |

| Water Removal | Not always necessary with large excess of alcohol | To drive the equilibrium towards the product. | [4] |

Table 2: Hypothetical Results for the Synthesis of this compound

| Entry | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H₂SO₄ (1) | 65 | 4 | 85 |

| 2 | H₂SO₄ (2) | 65 | 4 | 92 |

| 3 | p-TsOH (2) | 65 | 6 | 88 |

| 4 | H₂SO₄ (2) | 50 | 8 | 75 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Fischer Esterification Mechanism

Caption: The mechanism of the Fischer esterification reaction.

References

- 1. Methyl 11-eicosenoate | C21H40O2 | CID 102251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. benchchem.com [benchchem.com]

- 11. Methyl cis-icos-11-enoate | C21H40O2 | CID 5319603 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Method for the Analysis of (Z)-Methyl icos-11-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of (Z)-Methyl icos-11-enoate, a long-chain fatty acid methyl ester (FAME), using gas chromatography (GC). The described protocol details the necessary steps from sample preparation, including derivatization, to instrumental analysis using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). This application note is intended to provide a robust starting point for researchers developing and validating methods for the quantification of this compound in various sample matrices.

Introduction

This compound, also known as methyl cis-11-eicosenoate, is a monounsaturated omega-9 fatty acid methyl ester.[1][2][3] The analysis of FAMEs is crucial in many fields, including food science, biofuel research, and pharmaceutical development. Gas chromatography is a powerful and widely used technique for the separation and quantification of FAMEs due to their volatility and thermal stability.[4][5] This application note outlines a detailed GC method for the analysis of this compound.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester

For samples containing (Z)-11-eicosenoic acid or its glycerides, a derivatization step to convert the fatty acid to its methyl ester is required. This process increases the volatility of the analyte for GC analysis.[4][5]

Materials:

-

Sample containing the lipid of interest

-

Methanolic HCl (1.25 M) or Boron trifluoride in methanol (14% BF3-MeOH)

-

n-Heptane or Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Protocol: Acid-Catalyzed Esterification

-

Accurately weigh approximately 10-25 mg of the lipid sample into a screw-cap glass tube.

-

Add 2 mL of methanolic HCl or BF3-MeOH reagent.

-

Cap the tube tightly and heat at 60-100°C for 10-20 minutes. A study on various fatty acids showed that for BF3/MeOH, heating at 70°C for 90 minutes yielded the highest total fatty acids.[6]

-

Cool the tube to room temperature.

-

Add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.

-

Vortex vigorously for 30 seconds to extract the FAMEs into the heptane layer.

-

Centrifuge at a low speed (e.g., 1000 rpm) for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following GC parameters are a recommended starting point and may require optimization based on the specific instrument and sample matrix.

Instrumentation:

-

Gas Chromatograph: Agilent 7890 Series GC or equivalent[7]

-

Column: A polar capillary column is recommended for FAME analysis to achieve good separation of isomers. Suitable options include:

-

Injector: Split/Splitless inlet

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Carrier Gas: Helium or Hydrogen

GC Conditions:

| Parameter | Recommended Setting |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 5°C/min to 240°CHold at 240°C for 10 min |

| Detector | FID |

| Temperature | 260°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

| MS (for identification) | |

| Transfer Line Temp. | 240°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 40-550 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Data Presentation

The following table represents illustrative quantitative data for a standard mixture of FAMEs, including this compound. Retention times and response factors should be determined empirically on your system.

| Compound | Retention Time (min) | Concentration (µg/mL) | Peak Area |

| Methyl palmitate (C16:0) | 12.5 | 100 | 125000 |

| Methyl stearate (C18:0) | 15.8 | 100 | 128000 |

| Methyl oleate (C18:1) | 16.1 | 100 | 127000 |

| Methyl linoleate (C18:2) | 16.5 | 100 | 126500 |

| This compound (C20:1) | 19.2 | 100 | 129500 |

| Methyl arachidate (C20:0) | 18.9 | 100 | 130000 |

Note: The elution order of saturated and unsaturated FAMEs can vary based on the column polarity. On polar columns, unsaturated FAMEs often have longer retention times than their saturated counterparts with the same carbon number.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process.

Conclusion

The gas chromatography method detailed in this application note provides a reliable framework for the analysis of this compound. The protocol for sample preparation through derivatization is a critical step to ensure the analyte is suitable for GC analysis. The provided GC parameters, including the use of a polar capillary column, are designed to yield good chromatographic resolution and accurate quantification. For unambiguous identification, especially in complex matrices, coupling the GC to a mass spectrometer is recommended. Researchers and scientists can adapt and validate this method for their specific applications in drug development and other related fields.

References

- 1. ez.restek.com [ez.restek.com]

- 2. cis-11-Eicosenoic acid methyl ester | C21H40O2 | CID 5463047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-Methyl 11-eicosenoate [webbook.nist.gov]

- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. agilent.com [agilent.com]

- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

Application Notes and Protocols: Quantification of Gondoic Acid Methyl Ester by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gondoic acid (cis-11-eicosenoic acid) is a monounsaturated omega-9 fatty acid found in various plant oils and nuts.[1] Emerging research has highlighted its potential anti-inflammatory activity, making it a molecule of interest for therapeutic development. Specifically, gondoic acid has been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the PKCθ/ERK/STAT3 signaling pathway.[2] Accurate and precise quantification of gondoic acid in biological and other matrices is crucial for advancing research into its physiological roles and therapeutic potential.

This document provides a detailed protocol for the quantification of gondoic acid, following its conversion to gondoic acid methyl ester (GOME), using Gas Chromatography-Mass Spectrometry (GC-MS). Fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.[3]

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis for the quantification of gondoic acid methyl ester.

Sample Preparation and Lipid Extraction

The initial step involves the extraction of total lipids from the sample matrix (e.g., plasma, tissues, cell cultures, or oils). The Folch method is a widely used and effective procedure for this purpose.

Materials:

-

Sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal Standard (IS): Methyl Nonadecanoate (C19:0) solution (1 mg/mL in hexane)[4]

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the sample in a glass centrifuge tube, add a known amount of the internal standard, Methyl Nonadecanoate (C19:0). The amount should be chosen to be within the linear range of the assay and comparable to the expected concentration of gondoic acid.

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to facilitate phase separation.

-

Vortex again for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

The extracted lipids are converted to their corresponding FAMEs via acid-catalyzed transesterification. Boron trifluoride (BF₃) in methanol is a common and effective reagent for this purpose.

Materials:

-

Dried lipid extract from the previous step

-

14% Boron trifluoride (BF₃) in methanol

-

Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

GC vials with inserts

Procedure:

-

To the dried lipid extract, add 2 mL of 14% BF₃-methanol solution.

-

Seal the tube tightly with a PTFE-lined cap.

-

Heat the mixture at 100°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

-

Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial, ready for analysis.

GC-MS Analysis

The following parameters are recommended for the analysis of gondoic acid methyl ester. These may need to be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C and hold for 10 min. |

| MSD Transfer Line Temp. | 250°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The molecular weight of gondoic acid methyl ester (C₂₁H₄₀O₂) is 324.5 g/mol .

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |

| Gondoic Acid Methyl Ester | ~23.1 (Estimated on DB-WAX) | 324.3 | 292.3, 264.3, 74.1 |

| Methyl Nonadecanoate (IS) | ~21.7 (Elutes before C20:1) | 300.3 | 268.3, 257.3, 74.1 |

Note: Retention times are estimates and should be confirmed by running a standard of gondoic acid methyl ester and the internal standard on your specific GC-MS system.

Data Presentation

The following table summarizes the expected quantitative parameters for the analysis of gondoic acid methyl ester. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 23.1 minutes on a DB-WAX column |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |

| Linearity (r²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of gondoic acid methyl ester.

Gondoic Acid Signaling Pathway

Gondoic acid has been shown to inhibit the PKCθ/ERK/STAT3 signaling pathway, which is involved in inflammatory responses.[4] The diagram below depicts this inhibitory action.

References

Application Note: (Z)-Methyl Icos-11-enoate as a Robust Internal Standard for Quantitative FAME Analysis

Abstract

This application note details a validated protocol for the use of (Z)-methyl icos-11-enoate (Methyl Gondoate) as an internal standard (IS) for the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC). Due to its chemical properties, including a C20:1 structure that is uncommon in many biological samples, this compound offers excellent chromatographic resolution from common fatty acids. This protocol provides a reliable method for correcting variations during sample preparation and analysis, ensuring accurate quantification of FAMEs in diverse matrices such as biological tissues, food products, and biofuels. The methodology presented herein is suitable for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

The accurate quantification of fatty acids is crucial in numerous scientific fields, including metabolic research, nutritional science, and biofuel development.[1] Gas chromatography is a primary technique for FAME analysis, offering high resolution and sensitivity.[2] The use of an internal standard is essential to ensure the accuracy and precision of quantitative results by compensating for variations in sample handling, derivatization, and injection volume.[3][4]

An ideal internal standard should be chemically similar to the analytes of interest, absent in the original sample, and chromatographically resolved from other components.[5] While odd-chain fatty acids like methyl heptadecanoate (C17:0) and methyl nonadecanoate (C19:0) are commonly used, this compound (C20:1n-9) presents a valuable alternative, particularly in samples where C17:0 or C19:0 may be endogenously present.[5] Its longer chain length and monounsaturated nature ensure it behaves similarly to a range of common fatty acids during extraction and chromatography.

This application note provides a comprehensive protocol for the preparation of lipids, their transesterification to FAMEs, and subsequent quantitative analysis using GC with Flame Ionization Detection (GC-FID), employing this compound as the internal standard.

Materials and Reagents

-

This compound (CAS No. 2390-09-2)

-

FAME standards (individual or mixed)

-

Hexane (GC grade)

-

Methanol (anhydrous)

-

Chloroform

-

Acetyl Chloride

-

Sodium chloride (NaCl)

-

Sodium sulfate (anhydrous)

-

Sample of interest (e.g., oil, tissue homogenate)

Experimental Protocols

Internal Standard Stock Solution Preparation

Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask and dissolve in hexane to achieve a final concentration of 1 mg/mL. Store the stock solution at -20°C.

Sample Preparation and Lipid Extraction (Folch Method)

-

Homogenize approximately 100 mg of the sample tissue in a 2:1 (v/v) chloroform:methanol solution.

-

To the homogenate, add a known volume of the this compound internal standard stock solution. The amount added should be within the expected range of the total fatty acids in the sample.

-

Vortex the mixture thoroughly for 2 minutes.

-

Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Prepare a 2 M methanolic-HCl solution by slowly adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood.

-

Add 2 mL of the freshly prepared methanolic-HCl to the dried lipid extract.

-

Tightly cap the vial and heat at 80°C for 1 hour to ensure complete methylation.[1]

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.

-

Vortex for 1 minute and allow the layers to separate.

-

The upper hexane layer, containing the FAMEs and the internal standard, is collected and transferred to a GC vial for analysis.

GC-FID Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent

-

Detector: Flame Ionization Detector (FID)

-

Column: DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes

-

Ramp 1: 4°C/min to 240°C

-

Hold at 240°C for 10 minutes

-

-

Carrier Gas: Helium, constant flow at 1.2 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

Data Presentation

The following table summarizes hypothetical quantitative data from the analysis of a soybean oil sample using this compound as the internal standard. The concentration of the internal standard was maintained at 0.1 mg/mL in the final extract.

| Fatty Acid Methyl Ester | Retention Time (min) | Peak Area | Concentration (mg/g of oil) |

| Methyl Palmitate (C16:0) | 18.5 | 125000 | 110.5 |

| Methyl Stearate (C18:0) | 22.8 | 45000 | 39.8 |

| Methyl Oleate (C18:1) | 23.2 | 280000 | 247.5 |

| Methyl Linoleate (C18:2) | 24.1 | 550000 | 486.2 |

| Methyl Linolenate (C18:3) | 25.5 | 80000 | 70.7 |

| This compound (IS) | 27.8 | 113000 | N/A |

| Methyl Arachidate (C20:0) | 28.9 | 5000 | 4.4 |

Visualizations

Experimental Workflow for FAME Analysis

Caption: Workflow for quantitative FAME analysis.

Logic of Internal Standard Correction

Caption: Logic of using an internal standard.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of FAMEs by GC-FID. Its chemical properties allow for good chromatographic separation from common FAMEs, and its use significantly improves the accuracy and precision of the analytical results by correcting for variations inherent in the analytical process. The protocol detailed in this application note provides a robust and reliable method for the quantification of fatty acids in a variety of sample matrices.

References

Application Notes and Protocols for (Z)-Methyl icos-11-enoate: Assessing Immunostimulatory Activity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the immunostimulatory properties of (Z)-Methyl icos-11-enoate in a cell culture setting. The protocols detailed below are based on established methodologies for assessing immune cell responses, with specific data presented from studies on the human monocyte-like cell line, THP-1.

Introduction

This compound, a long-chain fatty acid methyl ester, has been investigated for its potential to modulate immune responses. Understanding its activity is crucial for potential therapeutic applications, such as its use as a vaccine adjuvant.[1][2] The following sections provide quantitative data on its effects on cytokine production and cell viability, along with detailed protocols for replicating these key experiments.

Data Presentation

The immunostimulatory effects of this compound have been observed in PMA-differentiated THP-1 cells, which serve as a model for human macrophages. The data below summarizes the impact of this compound on cell viability and the secretion of key pro-inflammatory and anti-inflammatory cytokines.

Table 1: Cytotoxicity of this compound on PMA-Differentiated THP-1 Cells

| Concentration | Cell Viability (%) |

| Control | 100 |

| Various Doses | Non-cytotoxic |

Data derived from studies on PMA-treated THP-1 cells, indicating that this compound did not exhibit significant cytotoxicity at the concentrations tested.[1]

Table 2: Effect of this compound on Cytokine Production by PMA-Differentiated THP-1 Cells (with and without LPS co-stimulation)

| Cytokine | Treatment | Change in Production | Significance (p-value) |

| TNF-α | This compound alone | Slight, non-significant increase | > 0.05 |

| This compound + LPS | Negligible effect compared to LPS alone | > 0.05 | |

| IL-1β | This compound + LPS | ~84% increase compared to LPS alone | < 0.05 |

| IL-6 | This compound + LPS | Decrease compared to LPS alone | Not specified |

| IL-10 | This compound + LPS | ~80% decrease compared to LPS alone | < 0.05 |

This table summarizes findings where this compound, particularly in the presence of the immunostimulant Lipopolysaccharide (LPS), significantly enhanced the production of the pro-inflammatory cytokine IL-1β while reducing the production of the anti-inflammatory cytokine IL-10.[1][2] These results suggest a complex, yet potent, immunostimulatory role.[1][2]

Experimental Protocols

The following are detailed protocols for the key experiments used to assess the immunostimulatory activity of this compound.

Protocol 1: THP-1 Monocyte to Macrophage Differentiation

This protocol describes the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture THP-1 monocytes in suspension in complete RPMI-1640 medium.

-

Seed the THP-1 cells into the desired culture plates at a density of 5 x 10^5 cells/mL.

-

Prepare a stock solution of PMA in DMSO. Further dilute the PMA in culture medium to the final working concentration (e.g., 50-100 ng/mL).[3]

-

Add the PMA-containing medium to the cells.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the majority of cells should be adherent and exhibit a larger, more granular macrophage-like morphology.

-

Gently aspirate the PMA-containing medium and wash the adherent cells with fresh, warm RPMI-1640 medium.

-

The differentiated THP-1 macrophages are now ready for treatment with this compound.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound.

Materials:

-

PMA-differentiated THP-1 cells in a 96-well plate

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the culture medium from the differentiated THP-1 cells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of MTT solution to each well.[4][5]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[6]

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Quantification of Cytokine Production by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant.

Materials:

-

Cell culture supernatants from treated and control cells

-

Commercially available ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, standard, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[7][8]

-

Wash the plate several times with wash buffer.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[9]

-

Wash the plate again.

-

Add your cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.[10][11]

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[9][12]

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.[7]

-

Wash the plate.

-

Add the TMB substrate solution and incubate in the dark until a color develops.[13]

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.[14]

-

Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the immunostimulatory activity of this compound.

Caption: Experimental workflow for assessing immunostimulatory activity.

Caption: A potential signaling pathway for immunostimulation.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Metabolomic Profiling of the Immune Stimulatory Effect of Eicosenoids on PMA-Differentiated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium | PLOS One [journals.plos.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]